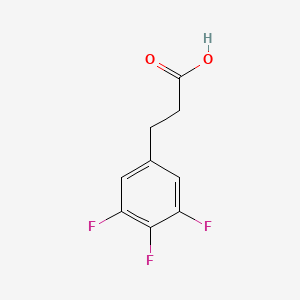

3-(3,4,5-Trifluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGZNFBPOANGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590692 | |

| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-50-9 | |

| Record name | 3,4,5-Trifluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Imperative of Fluorine Substitution in Modern Medicinal Chemistry: An In-Depth Technical Guide

For researchers, scientists, and professionals dedicated to the art and science of drug development, the strategic incorporation of fluorine into small molecule candidates has become an indispensable tool. This guide provides a comprehensive exploration of the nuanced roles that fluorine substitution plays, moving beyond a mere catalog of effects to a deeper analysis of the underlying physicochemical principles and their practical application in drug design and optimization.

The Unique Physicochemical Profile of Fluorine: A Game of Extremes

Fluorine's profound impact on molecular properties stems from its unique and often paradoxical characteristics. It is the most electronegative element, yet a fluorine-substituted aromatic ring can be more lipophilic than its non-fluorinated counterpart. It is the smallest of the halogens, allowing it to act as a subtle bioisostere for hydrogen, yet its electronic influence is far-reaching.[1][2] Understanding these fundamentals is the bedrock of its rational application in medicinal chemistry.

The introduction of fluorine can dramatically alter a molecule's electron distribution, which in turn impacts its pKa, dipole moment, and even chemical reactivity.[1] For instance, the high electronegativity of fluorine can significantly lower the pKa of nearby basic functional groups, a property that can be leveraged to improve oral absorption and bioavailability by increasing the proportion of the neutral, membrane-permeable form of a drug at physiological pH.[1][3]

Modulating Physicochemical Properties: A Medicinal Chemist's Toolkit

The strategic placement of fluorine atoms provides a powerful means to fine-tune the physicochemical properties of a drug candidate to overcome common developmental hurdles.

Mastering Lipophilicity and Membrane Permeability

While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, which often leads to an increase in molecular lipophilicity.[4] This effect is highly context-dependent. A single fluorine atom on an aromatic ring might only subtly increase the logarithm of the partition coefficient (logP), whereas a trifluoromethyl (CF3) group generally imparts a significant boost in lipophilicity.[4] This can be a double-edged sword; while enhanced lipophilicity can improve passive membrane permeability and oral bioavailability, excessive lipophilicity can lead to reduced aqueous solubility, increased metabolic clearance, and potential off-target toxicities.[2][4]

| Compound Series | Substitution | logP | Change in logP |

| Benzene | H | 2.13 | - |

| F | 2.27 | +0.14 | |

| CF3 | 2.85 | +0.72 | |

| Aniline | H | 0.90 | - |

| 4-F | 1.15 | +0.25 | |

| 4-CF3 | 2.41 | +1.51 |

A summary of the impact of fluorine substitution on the lipophilicity (logP) of simple aromatic compounds.

Fine-Tuning Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly influence the acidity and basicity of nearby functional groups.[1] The introduction of fluorine can lower the pKa of amines by 2-3 units, which can be a crucial modification for optimizing a drug's pharmacokinetic profile.[4] By reducing the basicity of an amine, its ionization state at physiological pH can be shifted towards the more membrane-permeable neutral form, thereby enhancing oral absorption.[1]

Caption: Impact of fluorine on the pKa and ionization state of an amine.

Enhancing Metabolic Stability: Blocking the "Soft Spots"

One of the most valuable applications of fluorine in drug design is to enhance metabolic stability.[5][6] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it highly resistant to cleavage by metabolic enzymes.[2] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic "soft spots" of a drug candidate can be effectively blocked. This can lead to a longer half-life, increased systemic exposure, and a more predictable pharmacokinetic profile.[4][5]

The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. A common metabolic pathway is the hydroxylation of aromatic rings. By substituting a hydrogen atom with a fluorine atom at the site of hydroxylation, this metabolic pathway can be effectively shut down.

Caption: Fluorine substitution blocking cytochrome P450-mediated metabolism.

Influencing Binding Affinity and Potency

The introduction of fluorine can also have a profound impact on a drug's binding affinity for its target protein, although the effects can be complex and are not always predictable.[1][7] Fluorine can participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even so-called "fluorine bonding".[7][8]

While fluorine is a poor hydrogen bond acceptor in general, in the constrained environment of a protein binding site, it can form weak hydrogen bonds with suitable donors.[9][10] More significantly, the polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient regions of the protein or with other polar groups.[11] In some cases, the introduction of fluorine can induce a conformational change in the ligand that pre-organizes it for optimal binding to the receptor.[4]

Synthetic Strategies for Fluorination

The ability to introduce fluorine into a molecule has been revolutionized by advances in synthetic chemistry.[12] Modern fluorination methods allow for the selective introduction of fluorine and fluoroalkyl groups under mild conditions, even at late stages of a synthetic sequence.[13][14] This "late-stage fluorination" is particularly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship (SAR) studies.

Common fluorination strategies include:

-

Nucleophilic Fluorination: Employing sources of fluoride anion (e.g., potassium fluoride, tetra-n-butylammonium fluoride) to displace a leaving group.

-

Electrophilic Fluorination: Using reagents that deliver a "fluorine cation" equivalent (e.g., N-fluorobenzenesulfonimide) to react with electron-rich substrates.

-

Deoxyfluorination: Converting alcohols or carbonyls to their corresponding fluorinated derivatives using reagents like diethylaminosulfur trifluoride (DAST).

Experimental Protocols

Protocol for Late-Stage Nucleophilic Aromatic Fluorination

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) of a nitro-activated aryl chloride with potassium fluoride.

Materials:

-

Nitro-activated aryl chloride (1.0 mmol)

-

Anhydrous potassium fluoride (KF, 2.0 mmol)

-

Tetrabutylammonium chloride (TBAC, 0.1 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

-

Standard work-up and purification reagents and equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitro-activated aryl chloride, anhydrous potassium fluoride, and tetrabutylammonium chloride.

-

Add anhydrous DMSO via syringe.

-

Equip the flask with a condenser and heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aromatic compound.

Protocol for Determination of logP (Shake-Flask Method)

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

-

Fluorinated compound of interest

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

-

Vortex mixer, centrifuge

Procedure:

-

Prepare a stock solution of the fluorinated compound in either water or n-octanol.

-

In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol and water phases.

-

Add a small, known amount of the compound stock solution. The final concentration should be within the linear range of the analytical method.

-

Seal the container and shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Separate the two phases by allowing them to stand or by centrifugation.

-

Carefully remove an aliquot from each phase, ensuring no cross-contamination.

-

Determine the concentration of the compound in each phase using the chosen analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Case Studies of Successful Fluorinated Drugs

The strategic use of fluorine is evident in a large number of blockbuster drugs across various therapeutic areas.

-

Fluoxetine (Prozac®): The introduction of a trifluoromethyl group into the structure of this selective serotonin reuptake inhibitor (SSRI) increased its lipophilicity and CNS penetration, which was crucial for its efficacy in treating depression.[4]

-

Atorvastatin (Lipitor®): The fluorinated phenyl group in atorvastatin plays a key role in its binding to HMG-CoA reductase, the target enzyme for cholesterol lowering.

-

Ibrutinib (Imbruvica®): A 4-fluorophenoxy substituent in this Bruton's tyrosine kinase (BTK) inhibitor enhanced its binding affinity and improved its pharmacokinetic profile, leading to a highly effective treatment for certain cancers.[4]

-

Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone core is critical for the antibacterial activity of this class of drugs, as it enhances their binding to DNA gyrase.[4]

Fluorine in Diagnostic Applications: The Rise of ¹⁸F-PET

Beyond therapeutics, the fluorine-18 (¹⁸F) isotope has become a cornerstone of positron emission tomography (PET) imaging.[15][16][17] The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for clinical imaging. ¹⁸F-labeled tracers, such as [¹⁸F]fluorodeoxyglucose (FDG), are widely used in oncology to visualize tumors with high glucose metabolism.[15] The development of late-stage ¹⁸F-fluorination methods has expanded the range of molecules that can be labeled and used as PET imaging agents for a wide array of biological targets.[4]

Potential Downsides and Challenges

While fluorine substitution is a powerful tool, it is not a panacea. The introduction of fluorine can sometimes lead to unexpected and undesirable consequences.[2] For example, in some cases, the C-F bond can be metabolically cleaved, leading to the release of fluoride ions, which can be toxic at high concentrations.[2] The increased lipophilicity from fluorination can also lead to increased binding to hERG channels, which can cause cardiac toxicity. Therefore, a careful and data-driven approach is essential when incorporating fluorine into drug candidates.

Conclusion and Future Outlook

The strategic incorporation of fluorine has become a mature and highly successful strategy in medicinal chemistry.[18] From modulating fundamental physicochemical properties to enhancing metabolic stability and target affinity, the judicious use of fluorine has proven to be a powerful approach for transforming promising lead compounds into effective medicines.[2][12] As our understanding of the subtle effects of fluorination continues to grow and as new synthetic methodologies become available, the "magic bullet" of fluorine will undoubtedly continue to play a central role in the future of drug discovery and development.[3]

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025; 7(2): 154-160.

- Shah P, Westwell AD. The role of fluorine in medicinal chemistry. J Enzyme Inhib Med Chem. 2007;22(5):527-540. doi:10.1080/14756360701425014.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- The role of fluorine in medicinal chemistry. PubMed.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)

- Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?.

- Synthetic Fluorin

- Contribution of Organofluorine Compounds to Pharmaceuticals.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).

- Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.

- Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?.

- Case studies of fluorine in drug discovery.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.

- Fluorination in Medicinal Chemistry: Methods, Str

- Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central.

- Special Issue : Fluorine-Containing Pharmaceuticals. MDPI.

- (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.

- Fluorinated Protein–Ligand Complexes: A Computational Perspective.

- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton.

- Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul

- The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.

- Fluorine in Pharmaceuticals and Synthetic Strategies for Fluorine-Containing Molecules in Anticancer Drug Discovery: A Review.

- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science.

- Role of Fluorine in Drug Design and Drug Action.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic Fluorination Methodology — Altmaniacs [altmaniacs.com]

- 14. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4,5-Trifluorobenzenepropanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4,5-trifluorobenzenepropanoic acid, a fluorinated aromatic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues to project its synthesis, physicochemical properties, and potential applications in drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluorinated building blocks like this one highly valuable.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethyl group, for instance, is often used as a bioisostere for other chemical groups to improve metabolic stability and binding affinity.[3] The 3,4,5-trifluorophenyl moiety, in particular, offers a unique electronic profile that can modulate the acidity of nearby functional groups and participate in favorable interactions with biological targets. This makes 3,4,5-trifluorobenzenepropanoic acid a promising scaffold for the development of novel therapeutics.

Proposed Synthesis of 3,4,5-Trifluorobenzenepropanoic Acid

Given the limited direct literature on the synthesis of 3,4,5-trifluorobenzenepropanoic acid, two plausible synthetic routes are proposed based on established organic chemistry principles and reactions reported for similar compounds.

Route A: Elongation from 3,4,5-Trifluorobenzaldehyde

This approach utilizes the commercially available 3,4,5-trifluorobenzaldehyde and extends the carbon chain to form the desired propanoic acid.

Experimental Protocol:

-

Step 1: Wittig Reaction. To a solution of (carbethoxymethyl)triphenylphosphonium bromide in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride is added at 0°C to generate the ylide. 3,4,5-trifluorobenzaldehyde is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The product, ethyl 3-(3,4,5-trifluorophenyl)acrylate, is then isolated and purified.

-

Step 2: Reduction of the Alkene. The ethyl 3-(3,4,5-trifluorophenyl)acrylate is dissolved in a suitable solvent like ethanol, and a catalyst such as palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete. Filtration of the catalyst and removal of the solvent yields ethyl 3-(3,4,5-trifluorophenyl)propanoate.

-

Step 3: Hydrolysis of the Ester. The resulting ester is dissolved in a mixture of ethanol and water containing a base such as sodium hydroxide. The solution is heated to reflux for several hours to facilitate the hydrolysis of the ester. After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid to precipitate the desired 3,4,5-trifluorobenzenepropanoic acid, which is then collected by filtration and purified by recrystallization.

Caption: Proposed synthesis of 3,4,5-Trifluorobenzenepropanoic acid starting from 3,4,5-Trifluorobenzaldehyde.

Route B: Functionalization of a 3,4,5-Trifluorobenzene Precursor

This alternative route begins with a functionalized 3,4,5-trifluorobenzene and builds the propanoic acid side chain. A common starting material for such a synthesis is 1-bromo-3,4,5-trifluorobenzene.[4]

Experimental Protocol:

-

Step 1: Grignard Reagent Formation. 1-bromo-3,4,5-trifluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as THF, to form the corresponding Grignard reagent, (3,4,5-trifluorophenyl)magnesium bromide.[5]

-

Step 2: Reaction with an Electrophile. The freshly prepared Grignard reagent is then reacted with a suitable three-carbon electrophile. For instance, reaction with allyl bromide would yield 1,2,3-trifluoro-5-(prop-2-en-1-yl)benzene.

-

Step 3: Oxidation of the Terminal Alkene. The terminal alkene can be oxidized to the corresponding carboxylic acid using a two-step procedure involving hydroboration-oxidation followed by oxidation of the resulting alcohol, or more directly using a strong oxidizing agent like potassium permanganate or ozonolysis followed by an oxidative workup. This would yield 3,4,5-trifluorobenzenepropanoic acid.

Caption: Proposed synthesis of 3,4,5-Trifluorobenzenepropanoic acid from 1-Bromo-3,4,5-trifluorobenzene.

Physicochemical and Spectroscopic Properties

| Property | 3,4,5-Trifluorobenzoic Acid[6] | 3,4,5-(Trifluorophenyl)acetic Acid[7] | Predicted 3,4,5-Trifluorobenzenepropanoic Acid |

| Molecular Formula | C₇H₃F₃O₂ | C₈H₅F₃O₂ | C₉H₇F₃O₂ |

| Molecular Weight ( g/mol ) | 176.09 | 190.12 | 208.14 |

| Melting Point (°C) | 143-147[8] | 98-101 | Expected to be in a similar range, likely between 80-120°C. |

| pKa | ~3.5 | ~3.86 | Predicted to be slightly higher than the acetic acid analog, around 4.0-4.2. |

| LogP | 1.7 | ~2.0 | Predicted to be higher due to the longer alkyl chain, around 2.3-2.5. |

Anticipated Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons as a multiplet, and the aliphatic protons of the propanoic acid chain would appear as two triplets.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon atoms attached to fluorine showing characteristic splitting patterns. Additional signals would be present for the carbonyl carbon and the two aliphatic carbons.

-

¹⁹F NMR: A singlet or a complex multiplet is expected in the typical range for aromatic fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and C-F bonds (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 208, with a characteristic fragmentation pattern.

Potential Applications in Drug Discovery

The 3,4,5-trifluorophenyl moiety is a valuable pharmacophore in modern drug design. Its electron-withdrawing nature can significantly impact the properties of a molecule, often leading to improved metabolic stability and enhanced binding to target proteins.

Structure-Activity Relationships (SAR)

Based on studies of similar compounds, the 3,4,5-trifluorobenzenepropanoic acid scaffold could be explored for various therapeutic targets.[9][10][11] The carboxylic acid group can serve as a key interaction point with biological targets, while the trifluorophenyl ring can occupy hydrophobic pockets and contribute to binding affinity through halogen bonding or other non-covalent interactions.

Caption: Potential sites for modification on the 3,4,5-Trifluorobenzenepropanoic acid scaffold to explore structure-activity relationships.

Potential Therapeutic Areas

Compounds containing fluorinated phenylpropanoic acid motifs have been investigated for a range of biological activities. For instance, derivatives of phenylpropanoic acid have shown potential as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes.[11][12] The unique properties of the 3,4,5-trifluorophenyl group could lead to the discovery of potent and selective modulators of targets in areas such as:

-

Oncology: The development of novel kinase inhibitors or agents that disrupt protein-protein interactions.[13]

-

Inflammation and Immunology: The design of inhibitors for enzymes involved in inflammatory pathways.

-

Neuroscience: The creation of ligands for receptors and transporters in the central nervous system.[14]

Conclusion

3,4,5-Trifluorobenzenepropanoic acid represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications by drawing on established knowledge of structurally related compounds. The unique electronic and steric properties conferred by the 3,4,5-trifluorophenyl moiety make this a scaffold worthy of further investigation. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives, followed by a thorough evaluation of their biological activities across a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the design of the next generation of safer and more effective medicines.

References

-

PubChem. (n.d.). 3,4,5-Trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Continuous Flow Synthesis of TriFluoroPerAcetic Acid (TFPAA) and Its Applications in Oxidative Processes. Retrieved from [Link]

- Shalaeva, M., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(1), 194-214.

- Javed, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 889.

- Google Patents. (n.d.). CN110981699A - A kind of synthetic process improvement of 3, 4, 5-trifluorophenol.

- Weisenberger, D. J., et al. (1994). Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. Journal of Medicinal Chemistry, 37(23), 3941-3948.

- Hwang, S. B., et al. (1985). trans-2,5-Bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran. An orally active specific and competitive receptor antagonist of platelet activating factor. Journal of Biological Chemistry, 260(29), 15639-15645.

- Al-Sanea, M. M., et al. (2024).

-

ChemBK. (n.d.). 3,4,5-(trifluorophenyl)acetic acid. Retrieved from [Link]

- Yang, J., et al. (2008). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 20(5), 3465-3469.

- Xu, Y., et al. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Drug Discovery Today: Technologies, 6(1-4), e1-e8.

- Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535-3537.

- Vamvakidès, A. (2002). [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. Annales Pharmaceutiques Françaises, 60(6), 415-422.

- Gaina, L. G., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3681.

- Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1145.

- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.

- Martino, R., et al. (2002). Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review. The Oncologist, 7(4), 288-323.

-

Chemsrc. (n.d.). CAS#:20170-32-5 | 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. Retrieved from [Link]

- Gouverneur, V., & Tredwell, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Beilstein Journal of Organic Chemistry, 8, 1479-1487.

- González-Lara, Z., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1192.

- O'Hagan, D. (2008). Fluorine in Pharmaceuticals: Looking Beyond Intuition.

-

PubChem. (n.d.). 3-(3,4,5-trihydroxyphenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Y., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry, 157, 1245-1257.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents [patents.google.com]

- 5. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 3-Hydroxy-2,4,5-trifluorobenzoic acid | 116751-24-7 [chemicalbook.com]

- 9. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Arylpropanoic Acid Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of fluorinated arylpropanoic acid derivatives, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into their primary molecular targets, the profound influence of fluorination on their pharmacological profile, the critical role of stereochemistry, and the experimental methodologies employed to elucidate their activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of these compounds.

Introduction: The Profen Class and the Rise of Fluorination

The arylpropanoic acid derivatives, commonly known as "profens," represent a cornerstone in the management of pain and inflammation.[1] This class of NSAIDs includes widely recognized drugs such as ibuprofen and naproxen.[1] Their therapeutic efficacy stems from their ability to inhibit the cyclooxygenase (COX) enzymes, thereby modulating the production of prostaglandins, key mediators of inflammation, pain, and fever.[2]

In the continuous quest to refine the therapeutic index of profens—enhancing efficacy while mitigating adverse effects—the strategic incorporation of fluorine atoms into their molecular architecture has emerged as a pivotal strategy in medicinal chemistry. Fluorination can significantly alter the physicochemical and biological properties of the parent compound, often leading to improved potency, metabolic stability, and target selectivity.[3][4] This guide will dissect the intricate mechanisms through which these alterations manifest.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Isoforms

The primary mechanism of action for arylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[2]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation.[2]

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[2]

The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are largely a consequence of COX-1 inhibition.[2] Therefore, a key objective in the development of novel NSAIDs is to achieve greater selectivity for COX-2 over COX-1.

The Prostaglandin Synthesis Pathway

The inhibition of COX enzymes by fluorinated arylpropanoic acid derivatives disrupts the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This interruption in the prostaglandin synthesis cascade is the fundamental basis of their anti-inflammatory, analgesic, and antipyretic properties.

The Impact of Fluorination: Enhancing the Pharmacological Profile

The introduction of fluorine into the arylpropanoic acid scaffold is a strategic modification that can profoundly influence the drug's pharmacokinetic and pharmacodynamic properties.[3][4]

Enhanced Metabolic Stability

Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic attack by cytochrome P450 enzymes. This "metabolic blocking" effect can lead to a longer plasma half-life and improved bioavailability of the drug.[4]

Increased Lipophilicity and Membrane Permeability

The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes. This can enhance drug absorption and distribution to the site of action.[3]

Modulation of COX Isoform Selectivity

Strategic placement of fluorine atoms can alter the binding affinity and selectivity of the compound for COX-1 and COX-2. For instance, the presence of a fluorine substituent at the para-position of the N-3 phenyl ring has been shown to improve the selectivity and potency of COX-2 inhibition in some scaffolds.[5] Molecular modeling studies suggest that the electronegativity of fluorine can lead to favorable interactions with specific residues within the COX-2 active site.[6]

The Critical Role of Stereochemistry

Arylpropanoic acid derivatives possess a chiral center at the alpha-position of the propionic acid moiety, meaning they exist as two enantiomers (R and S).[1] This stereochemistry is of paramount importance as the biological activity, particularly COX inhibition, is often stereoselective.

-

The Eutomer (S-enantiomer): In most cases, the (S)-enantiomer is the pharmacologically active form, exhibiting significantly greater inhibitory potency against COX enzymes.[1]

-

The Distomer (R-enantiomer): The (R)-enantiomer is typically much less active or inactive as a COX inhibitor.

Unidirectional Chiral Inversion

A fascinating and clinically relevant phenomenon observed with some profens is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.[7] This conversion is an enzymatic process and its extent varies between different profens and species. This chiral inversion effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer.

Experimental Methodologies for Mechanistic Elucidation

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of fluorinated arylpropanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Determining the inhibitory potency (IC50) of a compound against COX-1 and COX-2 is a fundamental step in its characterization. The Cayman Chemical COX Inhibitor Screening Assay Kit is a widely used colorimetric method for this purpose.[3][8]

Protocol: Cayman Chemical COX Colorimetric Inhibitor Screening Assay

-

Reagent Preparation: Prepare the Assay Buffer, Heme, and Arachidonic Acid solutions according to the kit's instructions.[9] Dilute the COX-1 (ovine) and COX-2 (human) enzymes to the appropriate concentrations.[3]

-

Plate Setup: Add the appropriate volumes of Assay Buffer, Heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Inhibitor Addition: Add the test compound (fluorinated arylpropanoic acid derivative) at various concentrations to the designated wells. For control wells, add the vehicle (e.g., DMSO).

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10]

-

Initiation of Reaction: Add Arachidonic Acid to all wells to initiate the enzymatic reaction.

-

Reaction Termination and Color Development: After a specific incubation period (e.g., 2 minutes), add a solution to stop the reaction and initiate a colorimetric reaction.[10]

-

Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Chiral Separation and Quantification using High-Performance Liquid Chromatography (HPLC)

To study the stereoselectivity of COX inhibition and the extent of chiral inversion, it is essential to separate and quantify the individual enantiomers of the arylpropanoic acid derivative. Chiral HPLC is the standard technique for this purpose.[11]

Protocol: Chiral HPLC for Enantiomeric Separation of Profens

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak®) are commonly used for the separation of profen enantiomers.[12]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of an organic solvent (e.g., isopropanol) and an acidic aqueous buffer. The exact composition will need to be optimized for the specific compound and column.

-

Sample Preparation: Dissolve the racemic mixture or the sample from an in vivo study in the mobile phase.

-

HPLC Analysis:

-

Set the flow rate and column temperature.

-

Inject the sample onto the HPLC system.

-

Detect the eluting enantiomers using a UV detector at the appropriate wavelength.

-

-

Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The peak area of each enantiomer is proportional to its concentration.

Quantitative Data on COX Inhibition

The following table summarizes the reported IC50 values for some arylpropanoic acid derivatives, highlighting the impact of fluorination on COX inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | ~70 | - | - |

| Celecoxib | - | ~0.008 | >1 |

| 4-Chloro-5-(3-fluoro-4-methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole | >10 | 0.004 | >2500 |

| 4-(4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide | 3.3 | 0.005 | 660 |

Note: Data is compiled from various sources and experimental conditions may differ.[12][13] A computational study has shown flurbiprofen to be highly selective for the COX-1 isoform.

Conclusion and Future Directions

Fluorinated arylpropanoic acid derivatives represent a highly successful application of fluorine chemistry in drug design. Their primary mechanism of action, the inhibition of COX-2, is well-established, and the strategic incorporation of fluorine has been shown to enhance their metabolic stability, potency, and selectivity. The stereoselective nature of their interaction with COX enzymes and the phenomenon of chiral inversion are critical considerations in their development and clinical use.

Future research in this area will likely focus on the development of even more selective COX-2 inhibitors with improved safety profiles. The use of molecular modeling and computational chemistry will continue to be instrumental in designing novel fluorinated derivatives with optimized interactions with the COX-2 active site.[1][4][7] Furthermore, a deeper understanding of the factors influencing chiral inversion will aid in the design of single-enantiomer drugs with more predictable pharmacokinetic and pharmacodynamic profiles.

References

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.

- Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Upd

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1579-1596.

-

IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available from: [Link]

-

COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available from: [Link]

- Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. (2018). Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41.

- New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (2013).

- New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investig

- Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). Molecules, 26(5), 1269.

- Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). Clinical Therapeutics, 46(1), 25-32.

- Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. (2014). Current Medicinal Chemistry, 21(34), 3964-3987.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612.

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

- DESIGN, MOLECULAR MODELING, SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW NSAIDS DERIVATIVES WITH POSSIBLE COX-2 SELECTIVITY. (2024). Obstetrics and Gynaecology Forum, 34(2).

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.

- Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (2016). Der Pharma Chemica, 8(19), 35-41.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1579-1596.

- A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors. (2023). Pharmaceuticals, 16(12), 1688.

-

New derivatives of aryl-propionic acid. Synthesis and biological evaluation. ResearchGate. Available from: [Link]

-

(560131) COX (ovine/human) Inhibitor Screening Assay Kit. Cayman Chemical. CiteAb. Available from: [Link]

Sources

- 1. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. obstetricsandgynaecologyforum.com [obstetricsandgynaecologyforum.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. (560131) COX (ovine/human) Inhibitor Screening Assay Kit - Cayman Chemical - CiteAb [citeab.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

The Trifluorophenyl Motif: A Cornerstone of Modern Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluorophenyl group has become a foundational tactic in contemporary medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted applications of trifluorophenyl compounds across a spectrum of therapeutic areas. We will delve into the mechanistic underpinnings of their biological activity, provide detailed synthetic methodologies, and outline key experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics. We will explore the influence of the trifluoromethyl group on critical drug-like properties, including metabolic stability, target binding affinity, and bioavailability, and showcase its role in the design of kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group imparts a unique and highly advantageous set of properties to a parent molecule. Its strong electron-withdrawing nature significantly alters the electronic landscape of the phenyl ring, influencing pKa and modulating interactions with biological targets.[1] Furthermore, the C-F bond's high strength enhances metabolic stability by making the moiety resistant to enzymatic degradation.[2] This increased stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles.[1] The lipophilicity of the trifluoromethyl group can also enhance membrane permeability, a crucial factor for oral bioavailability and penetration of the blood-brain barrier.[2][3]

| Property | Influence of Trifluoromethyl Group | Therapeutic Implication |

| Metabolic Stability | Increased due to high C-F bond energy | Longer drug half-life, reduced dosing frequency |

| Lipophilicity | Increased | Enhanced membrane permeability and oral bioavailability |

| Electron-withdrawing Nature | Strong | Modulation of pKa, enhanced binding affinity to targets |

| Binding Interactions | Can participate in non-covalent interactions | Improved potency and selectivity |

Trifluorophenyl Compounds as Kinase Inhibitors in Oncology

Kinase inhibitors are a cornerstone of targeted cancer therapy, and the trifluorophenyl motif is a prevalent feature in many successful drugs in this class.[1] Tyrosine kinase inhibitors, for instance, block the phosphorylation of proteins involved in signal transduction pathways that regulate cell proliferation, survival, and migration.[1]

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a prime example of a trifluorophenyl-containing drug approved for the treatment of primary kidney and liver cancer.[4] Its mechanism of action involves the inhibition of multiple intracellular and cell surface kinases, including those in the Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis.[4][5]

The Raf/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, ultimately regulating gene expression related to cell growth and division.[6] Sorafenib inhibits Raf kinases (B-Raf and c-Raf), thereby preventing the phosphorylation and activation of MEK, which in turn cannot activate ERK.[5] This blockade of signal transduction leads to decreased cell proliferation and induction of apoptosis.[5]

Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.

This protocol outlines a general procedure for assessing the inhibitory activity of sorafenib against a target kinase.

Materials:

-

Recombinant human kinase (e.g., B-Raf)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate specific for the kinase

-

Sorafenib stock solution (in DMSO)

-

96-well plates

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader

Procedure:

-

Prepare serial dilutions of sorafenib in DMSO.

-

Add a small volume of the diluted sorafenib or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the kinase and peptide substrate solution in kinase buffer to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each sorafenib concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

A common synthetic route to sorafenib involves the reaction of 4-chloro-N-methyl-2-pyridinecarboxamide with 4-aminophenol to form the diaryl ether intermediate. This is followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield sorafenib.[4][8][9]

Caption: A simplified synthetic scheme for Sorafenib.

Pexidartinib: A CSF-1R Inhibitor

Pexidartinib is an orally bioavailable tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF-1R).[10] It is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[11]

The binding of colony-stimulating factor 1 (CSF-1) to its receptor, CSF-1R, is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[12][13] In TGCT, the overexpression of CSF-1 leads to the recruitment and proliferation of CSF-1R-dependent cells, forming the tumor mass.[11] Pexidartinib inhibits CSF-1R, thereby blocking this signaling pathway and leading to a reduction in tumor-associated macrophages (TAMs) and inhibition of tumor growth.[13]

Caption: Pexidartinib inhibits CSF-1R signaling.

This protocol describes a method to assess the inhibitory effect of pexidartinib on CSF-1R in a cellular context.

Materials:

-

A cell line expressing CSF-1R (e.g., engineered Ba/F3 cells)

-

Cell culture medium and supplements

-

Recombinant human CSF-1

-

Pexidartinib stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the CSF-1R-expressing cells in a 96-well plate and culture overnight.

-

Treat the cells with serial dilutions of pexidartinib or DMSO (vehicle control) for a specified pre-incubation period.

-

Stimulate the cells with a pre-determined concentration of recombinant human CSF-1.

-

Incubate the cells for a period sufficient to observe a proliferative response (e.g., 72 hours).

-

Assess cell viability using a suitable reagent according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of inhibition of CSF-1-dependent proliferation for each pexidartinib concentration and determine the IC50 value.[14]

The synthesis of pexidartinib can be achieved through a multi-step process. A key step involves the coupling of 5-chloro-7-azaindole with 2-chloro-5-chloromethylpyridine, followed by an amino substitution reaction with 3-aminomethyl-6-(trifluoromethyl)pyridine.[2][11][15]

Trifluorophenyl Compounds in Central Nervous System Disorders

The unique properties of the trifluoromethyl group, particularly its ability to enhance lipophilicity and metabolic stability, make it a valuable tool in the design of drugs targeting the central nervous system (CNS).[3][16] These properties can facilitate the penetration of the blood-brain barrier, a critical hurdle for many CNS-active compounds.[3][16]

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine, marketed as Prozac®, is a widely prescribed antidepressant and a classic example of a successful trifluorophenyl-containing CNS drug.[17] It belongs to the class of selective serotonin reuptake inhibitors (SSRIs).[18]

Fluoxetine functions by selectively blocking the serotonin transporter (SERT) in the presynaptic neuron.[17][19] This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter.[18][19] The elevated serotonin levels enhance serotonergic neurotransmission, which is believed to be responsible for its antidepressant effects.[20]

Caption: Fluoxetine blocks the reuptake of serotonin.

This protocol provides a general framework for an in vitro assay to measure the inhibition of serotonin reuptake.

Materials:

-

Synaptosomes prepared from rat brain tissue (or a cell line expressing SERT)

-

[3H]-Serotonin (radiolabeled serotonin)

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Fluoxetine stock solution (in DMSO)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from the appropriate brain region (e.g., striatum).

-

Pre-incubate the synaptosomes with various concentrations of fluoxetine or DMSO (vehicle control) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-Serotonin.

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of [3H]-Serotonin taken up by the synaptosomes using a liquid scintillation counter.

-

Calculate the percentage of inhibition of serotonin uptake for each fluoxetine concentration and determine the IC50 value.[21][22]

The synthesis of fluoxetine typically involves the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with 4-chlorobenzotrifluoride in the presence of a base.[4][23]

Trifluorophenyl Compounds as Anti-inflammatory Agents

The trifluoromethyl group has also been successfully incorporated into molecules designed to treat inflammatory conditions. A notable example is the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Trifluoromethyl-Pyrazoles as Selective COX-2 Inhibitors

Trifluoromethyl-substituted pyrazole derivatives have shown promise as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[24] The steric bulk of the trifluoromethyl group can contribute to the selective binding to the larger active site of COX-2 compared to the more constricted active site of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[24]

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[25]

A common method to assess COX-2 inhibitory activity is a cell-free enzyme assay.

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

Test compound (trifluoromethyl-pyrazole derivative)

-

COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

-

Plate reader

Procedure:

-

Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

-

Add the test compound at various concentrations or a known COX-2 inhibitor (positive control).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.[25]

The synthesis of these compounds often involves the condensation of a β-diketone containing a trifluoromethyl group with a hydrazine derivative.[26]

Conclusion and Future Perspectives

The trifluorophenyl motif has proven to be an exceptionally valuable component in the medicinal chemist's toolkit. Its ability to confer desirable pharmacokinetic and pharmacodynamic properties has led to the development of numerous successful drugs across diverse therapeutic areas. The examples highlighted in this guide—Sorafenib, Pexidartinib, and Fluoxetine—underscore the profound impact of this functional group on modern drug discovery.

Future research will undoubtedly continue to leverage the unique attributes of the trifluorophenyl group. The exploration of novel trifluorophenyl-containing scaffolds for challenging targets, such as those involved in neurodegenerative and viral diseases, holds significant promise.[27][28] As our understanding of disease biology deepens, the rational design of trifluorophenyl compounds with enhanced selectivity and potency will remain a key strategy in the quest for safer and more effective medicines.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). Retrieved January 27, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 27, 2026, from [Link]

-

Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. (2020, May 4). NIH. Retrieved January 27, 2026, from [Link]

-

Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023, May 21). PubMed Central. Retrieved January 27, 2026, from [Link]

-

How Prozac works: Mechanism of action explained. (2025, April 14). Medical News Today. Retrieved January 27, 2026, from [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022, November 16). MDPI. Retrieved January 27, 2026, from [Link]

-

CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

-

A practical and efficient method for synthesis of sorafenib and regorafenib. (2023, September 26). ResearchGate. Retrieved January 27, 2026, from [Link]

-

(PDF) Assay of fluoxetine hydrochloride by titrimetric and HPLC methods. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Regio- and Stereoselective Synthesis of CF3‑Containing 1,2- and 1,1- Diarylethenes. Switchable Reaction of β‑Halo-β- (trifluoromethyl)styrenes with Boronic Acids. (2026, January 20). American Chemical Society. Retrieved January 27, 2026, from [Link]

-

Synthesis of pexidartinib (XXXVIII). | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fluoxetine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Fluorinated molecules as drugs and imaging agents in the CNS. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

What is the mechanism of Fluoxetine Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

-

Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

CSF-1R inhibitor, pexidartinib, sensitizes esophageal adenocarcinoma to PD-1 immune checkpoint blockade in a rat model. (n.d.). Oxford Academic. Retrieved January 27, 2026, from [Link]

-

CLINICAL STUDY PROTOCOL A PHASE 2, MULTICENTER, TWO-PART, OPEN- LABEL STUDY OF PEXIDARTINIB IN ADULT SUBJECTS WITH TENOSYNOVIAL. (2024, August 23). ClinicalTrials.gov. Retrieved January 27, 2026, from [Link]

-

Process for the preparation of fluoxetine - Patent US-5166437-A. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Retrieved January 27, 2026, from [Link]

-

The effect of sorafenib on the ERK signalling pathway in HCC cell... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenos |. (2020, May 4). DDDT. Retrieved January 27, 2026, from [Link]

-

(PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

-

CLINICAL STUDY PROTOCOL. (2020, February 25). ClinicalTrials.gov. Retrieved January 27, 2026, from [Link]

-

In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata | ACS Omega. (2026, January 23). ACS Omega. Retrieved January 27, 2026, from [Link]

- WO2009054004A2 - Process for the preparation of sorafenib. (n.d.). Google Patents.

-

New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

-

Antiviral Drugs Mechanisms of Action, Animation. (2020, May 18). YouTube. Retrieved January 27, 2026, from [Link]

-

Concentration dependent kinase inhibition plot of sorafenib. The... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

- WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride. (n.d.). Google Patents.

-

Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

-

Repurposing FDA-Approved Drugs for Neurodegenerative Disorders: A Computational and Experimental Approach. (n.d.). Longdom Publishing. Retrieved January 27, 2026, from [Link]

-

Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). (n.d.). SciELO México. Retrieved January 27, 2026, from [Link]

-

Synthesis of Sorafenib. (n.d.). Chinese Pharmaceutical Journal. Retrieved January 27, 2026, from [Link]

-

3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation. (n.d.). Retrieved January 27, 2026, from [Link]

-

Pexidartinib | C20H15ClF3N5 | CID 25151352. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Convenient Synthesis of Sorafenib and Its Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]

-

7MFC: Crystal structure of CSF1R in complex with vimseltinib. (2021, November 24). RCSB PDB. Retrieved January 27, 2026, from [Link]

-

Compounds May Help Combat Brain Diseases. (2008, November 7). News Center | The University of Texas at Dallas. Retrieved January 27, 2026, from [Link]

-

Evaluation of an alternative in vitro test battery for detecting reproductive toxicants. (n.d.). Maastricht University. Retrieved January 27, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjcbth.ro [rjcbth.ro]

- 7. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 10. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 18. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. mdpi.com [mdpi.com]

- 21. Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]

- 24. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]

- 25. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 27. mdpi.com [mdpi.com]

- 28. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Phenylpropanoic Acid Scaffold: From Biosynthesis to Advanced Synthetic Applications

An In-Depth Technical Guide

Abstract

The phenylpropanoic acid framework, a simple nine-carbon backbone (C6-C3), represents one of nature's most fundamental and versatile building blocks. Originating from the phenylpropanoid pathway, this scaffold is the biosynthetic precursor to a vast array of natural products, including lignin, flavonoids, and stilbenes.[1][2] Its true power in modern science, however, lies in its synthetic utility. As a privileged scaffold in medicinal chemistry, it forms the core of numerous blockbuster drugs, most notably the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] This guide provides an in-depth exploration of the phenylpropanoic acid core, navigating from its natural origins to the key synthetic strategies employed by researchers to forge novel derivatives. We will dissect field-proven protocols, explain the causal logic behind strategic synthetic decisions, and highlight its application in the development of next-generation therapeutics and other valuable chemical entities.

The Natural Blueprint: The Phenylpropanoid Pathway

The journey of the phenylpropanoic acid scaffold begins in plants, fungi, and bacteria.[4] It is a central product of the phenylpropanoid pathway, a metabolic route that converts the amino acid L-phenylalanine (or L-tyrosine in some organisms) into a variety of essential secondary metabolites.[4][5]

The pathway's initiation is a masterstroke of biological efficiency, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL facilitates the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, the unsaturated precursor to phenylpropanoic acid.[5][6] In some pathways, Tyrosine Ammonia-Lyase (TAL) can similarly convert L-tyrosine directly to p-coumaric acid.[4] Subsequent enzymatic steps involving hydroxylations, methylations, and CoA-ligations generate a cascade of derivatives that are pivotal for lignin biosynthesis, pigment formation, and plant defense mechanisms.[2][7][8] The reduction of the propanoic acid side chain's activated carboxyl group ultimately yields monolignols, the building blocks of lignin.[7] Understanding this biosynthetic logic provides chemists with bio-inspired strategies for scaffold elaboration.

Caption: The core phenylpropanoid biosynthetic pathway.

Foundational Synthetic Strategies

The translation of this natural scaffold into a laboratory workhorse is achieved through several robust and adaptable synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, particularly on the aromatic ring and the propanoic acid chain (e.g., 2-aryl vs. 3-aryl substitution).

Synthesis of 3-Phenylpropanoic Acid (Hydrocinnamic Acid)

The simplest member of this class, 3-phenylpropanoic acid, is a valuable intermediate and is used directly in the flavor, fragrance, and polymer industries.[9][10]

-

Hydrogenation of Cinnamic Acid: The most direct and common route is the catalytic hydrogenation of cinnamic acid, which reduces the double bond of the acrylate system without affecting the aromatic ring.[9] This method is highly efficient and atom-economical.

-

Two-Step Synthesis from Cinnamaldehyde: A commercially attractive process involves the selective hydrogenation of cinnamaldehyde to 3-phenylpropanal, followed by its oxidation to the desired carboxylic acid.[11] This process can be performed sequentially in one pot, using a palladium catalyst for the initial hydrogenation, followed by oxidation with molecular oxygen, often without needing an additional catalyst for the second step.[11]

Synthesis of 2-Arylpropanoic Acids: The "Profens"

The 2-arylpropanoic acid motif is the cornerstone of the widely used "profen" family of NSAIDs, including ibuprofen and naproxen.[3] The key synthetic challenge is the efficient and, for some drugs like naproxen, stereoselective construction of the α-aryl chiral center.

-

From Arylacetonitriles: A classic and powerful method involves the α-methylation of an arylacetonitrile (e.g., phenylacetonitrile) followed by hydrolysis. The use of dimethyl carbonate as a methylating agent is a well-established green alternative to traditional alkyl halides.[12] The subsequent hydrolysis of the resulting 2-arylpropionitrile to the carboxylic acid is typically achieved under strong basic or acidic conditions.[12][13]

-

Multi-Step Synthesis from Aryl Ketones: Many industrial syntheses commence with readily available aryl ketones. For instance, a common route to ibuprofen derivatives starts with 4-methylacetophenone.[3] This pathway demonstrates several fundamental organic transformations.

Caption: A representative multi-step synthesis of a 2-arylpropanoic acid.

-